molecular formula C8H18N2 B13329803 (1R,2S)-N~1~,N~1~-Dimethylcyclohexane-1,2-diamine CAS No. 1261082-53-4

(1R,2S)-N~1~,N~1~-Dimethylcyclohexane-1,2-diamine

Cat. No.: B13329803
CAS No.: 1261082-53-4
M. Wt: 142.24 g/mol
InChI Key: FRDZGSBXKJXGNR-JGVFFNPUSA-N
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Description

(1R,2S)-N1,N1-Dimethylcyclohexane-1,2-diamine is a chiral diamine compound with significant importance in various fields of chemistry and industry. The compound is characterized by its unique stereochemistry, which is denoted by the (1R,2S) configuration, indicating the specific spatial arrangement of its atoms. This compound is often used as a building block in the synthesis of more complex molecules and has applications in asymmetric synthesis and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-N1,N1-Dimethylcyclohexane-1,2-diamine typically involves the reduction of corresponding ketones or imines. One common method is the catalytic hydrogenation of N1,N1-dimethylcyclohexane-1,2-dione using a chiral catalyst to ensure the desired stereochemistry. The reaction is usually carried out under mild conditions with hydrogen gas at room temperature and atmospheric pressure .

Industrial Production Methods

On an industrial scale, the production of (1R,2S)-N1,N1-Dimethylcyclohexane-1,2-diamine may involve the use of large-scale hydrogenation reactors and chiral catalysts to achieve high yields and enantiomeric purity. The process is optimized to minimize by-products and ensure the efficient use of raw materials .

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-N1,N1-Dimethylcyclohexane-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted amines, imines, and ketones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(1R,2S)-N1,N1-Dimethylcyclohexane-1,2-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (1R,2S)-N1,N1-Dimethylcyclohexane-1,2-diamine exerts its effects is primarily through its interaction with various molecular targets. The compound can act as a chiral ligand, binding to metal centers in catalysts and influencing the stereochemistry of the resulting products. It may also interact with biological targets, such as enzymes, by fitting into specific active sites and modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,2S)-N1,N1-Dimethylcyclohexane-1,2-diamine is unique due to its specific stereochemistry and the presence of two dimethylamino groups, which provide distinct reactivity and binding properties compared to other chiral amines. This uniqueness makes it particularly valuable in applications requiring precise control over molecular geometry and reactivity .

Properties

CAS No.

1261082-53-4

Molecular Formula

C8H18N2

Molecular Weight

142.24 g/mol

IUPAC Name

(1S,2R)-2-N,2-N-dimethylcyclohexane-1,2-diamine

InChI

InChI=1S/C8H18N2/c1-10(2)8-6-4-3-5-7(8)9/h7-8H,3-6,9H2,1-2H3/t7-,8+/m0/s1

InChI Key

FRDZGSBXKJXGNR-JGVFFNPUSA-N

Isomeric SMILES

CN(C)[C@@H]1CCCC[C@@H]1N

Canonical SMILES

CN(C)C1CCCCC1N

Origin of Product

United States

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